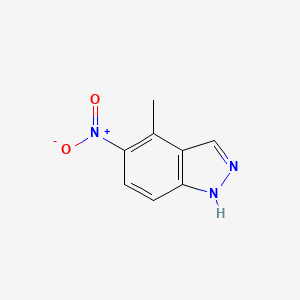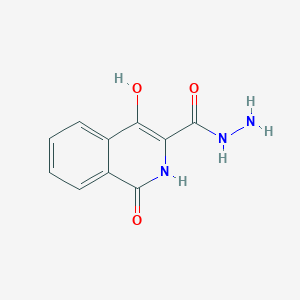![molecular formula C14H11NO2S B1300764 5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-10-0](/img/structure/B1300764.png)
5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
Vue d'ensemble
Description
The compound 5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a derivative of thienoquinoline, which is a fused heterocyclic compound containing a thiophene and a quinoline moiety. This class of compounds is known for its potential biological activities, including antimicrobial and antitumor properties. Although the provided papers do not directly discuss 5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid, they do provide insights into the chemical behavior and synthesis of closely related thienoquinoline derivatives.
Synthesis Analysis
The synthesis of related thienoquinoline derivatives involves multistep reactions starting from simple precursors such as thiophene derivatives and malonic acid. For instance, the synthesis of thieno[3',2':4,5]thieno[2,3-c]quinolones involves aldol condensation or Heck reactions to form substituted thienylacrylic acids, which are then cyclized and converted into thienoquinoline derivatives . These methods could potentially be adapted for the synthesis of 5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thienoquinoline derivatives is characterized by the presence of fused thiophene and quinoline rings. Substituents on these rings, such as methyl groups or carboxylic acid functionalities, can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and biological activity. The exact position of these substituents is crucial for the resulting properties of the compound.
Chemical Reactions Analysis
Thienoquinoline derivatives undergo various chemical reactions, including cyclization, dehydrohalogenation, and alkylation, to yield complex structures with diverse biological activities . The reactivity of the cyclic anhydride intermediates and the ability to form Schiff bases and acetamido derivatives are notable, as these reactions can be used to introduce different functional groups into the thienoquinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienoquinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. These properties are essential for the compound's behavior in biological systems and its potential as a drug candidate. The cytostatic activities of these compounds against various malignant cell lines indicate that they may interact with cellular components in a manner that inhibits cell growth .
Relevant Case Studies
The papers provided discuss the antitumor evaluation of novel thienoquinoline derivatives, with some compounds exhibiting marked antitumor activity against a range of cancer cell lines . These studies are relevant case studies for understanding the potential therapeutic applications of thienoquinoline derivatives, including 5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid. The structure-activity relationship (SAR) observed in these studies could guide the design and synthesis of new derivatives with enhanced biological activities.
Applications De Recherche Scientifique
Microwave-Induced Synthesis and Antibacterial Activity
- Synthesis Process : Microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters shows efficient production methods for these compounds. This process uses 2-chloro-3-formyl quinolines and thioglycolic acid/alkyl esters under microwave irradiation, resulting in a series of these compounds (Raghavendra, Naik, & Sherigara, 2006).
Chemistry of Substituted Quinolines
- Chemical Reactions : Research shows that 3-formyl-2-chloroquinolines react with thioglycolic acid to form a mix of uncyclized and cyclized thieno[2,3-b]quinoline-2-carboxylic acids. This uncyclized compound can be further processed to produce various thieno[2,3-b]quinoline derivatives (Kiran, Nandeshwarappa, Vaidya, & Mahadevan, 2007).
Synthesis and Antitumor Evaluation
- Antitumor Properties : Novel derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones have been synthesized and evaluated for their antitumor effects. Some compounds have shown cytostatic activities against various cancer cell lines, indicating potential applications in cancer research and therapy (DoganKoruznjak et al., 2002).
Biological Activity of Thieno[2,3-b]quinoline Derivatives
- Diverse Biological Activities : Synthesis of thieno[2,3-b]quinoline derivatives and their interaction with various chemicals leads to compounds with potential biological activities. Some compounds have shown inhibitory activity against Saccharomyces Cerevisiae, indicating their potential as fungicides (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
5,7-dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-8(2)10-5-9-6-12(14(16)17)18-13(9)15-11(10)4-7/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIILRGRTJCAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(SC3=NC2=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357728 | |
| Record name | BAS 02137209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid | |
CAS RN |
333312-10-0 | |
| Record name | 5,7-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333312-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAS 02137209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)






